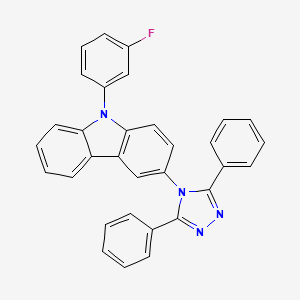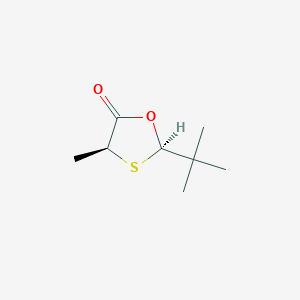
(2R,4S)-2-(1,1-Dimethylethyl)-4-methyl-1,3-oxathiolan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-2-(1,1-Dimethylethyl)-4-methyl-1,3-oxathiolan-5-one is a chemical compound with a unique structure that includes a five-membered ring containing both oxygen and sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-(1,1-Dimethylethyl)-4-methyl-1,3-oxathiolan-5-one typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a tert-butyl group with a suitable oxathiolane precursor. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions
(2R,4S)-2-(1,1-Dimethylethyl)-4-methyl-1,3-oxathiolan-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
科学研究应用
(2R,4S)-2-(1,1-Dimethylethyl)-4-methyl-1,3-oxathiolan-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of novel antibiotics and antivirals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (2R,4S)-2-(1,1-Dimethylethyl)-4-methyl-1,3-oxathiolan-5-one involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
(2R,4S)-2-(1,1-Dimethylethyl)-4-methyl-1,3-oxathiolan-5-one: shares similarities with other oxathiolane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both oxygen and sulfur atoms in the ring structure
属性
分子式 |
C8H14O2S |
|---|---|
分子量 |
174.26 g/mol |
IUPAC 名称 |
(2R,4S)-2-tert-butyl-4-methyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C8H14O2S/c1-5-6(9)10-7(11-5)8(2,3)4/h5,7H,1-4H3/t5-,7+/m0/s1 |
InChI 键 |
BBCNMYQDVCRBRW-CAHLUQPWSA-N |
手性 SMILES |
C[C@H]1C(=O)O[C@H](S1)C(C)(C)C |
规范 SMILES |
CC1C(=O)OC(S1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)
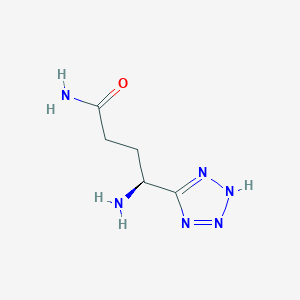


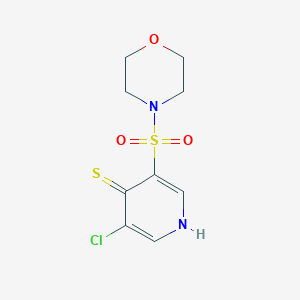
![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)
![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)

![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)
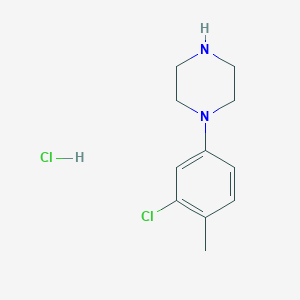
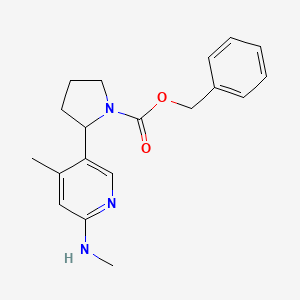
![({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine](/img/structure/B11824699.png)
